6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
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Overview
Description
6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups can be introduced through nitration, methylation, and other substitution reactions.
Construction of the Benzoxazepine Core: This step may involve cyclization reactions where the pyridine derivative is reacted with appropriate reagents to form the benzoxazepine structure.
Final Modifications: Introduction of nitro and methyl groups at specific positions through selective nitration and methylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.
Purification Techniques: Advanced purification methods like chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: can be compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
140413-29-2 |
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Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
6,9-dimethyl-7-nitropyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-10(17(19)20)12-11(7-8)21-13-9(4-3-5-15-13)14(18)16(12)2/h3-7H,1-2H3 |
InChI Key |
KYDALGOIRAPGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)[N+](=O)[O-] |
Origin of Product |
United States |
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